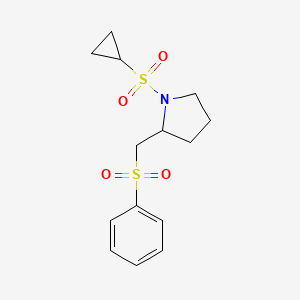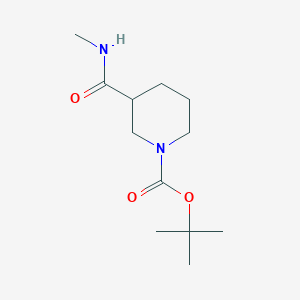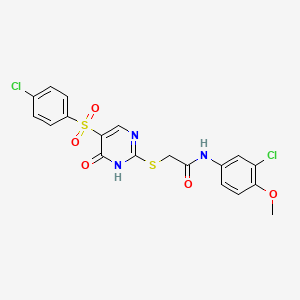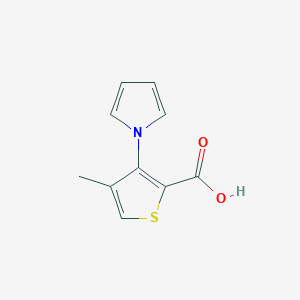![molecular formula C9H11ClN4O B2636064 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1552515-97-5](/img/structure/B2636064.png)
7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a type of triazole, a class of nitrogenous heterocyclic compounds . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of triazolo[1,5-a]pyrimidine compounds includes two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The specific molecular structure of “this compound” was not found in the available resources.Chemical Reactions Analysis
Triazole compounds are known to react with a variety of enzymes and receptors in the biological system . Specific chemical reactions involving “this compound” were not found in the available resources.Applications De Recherche Scientifique
Antibacterial Applications Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, such as 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine, have shown significant promise in antibacterial applications. Specifically, these compounds have been identified as potent inhibitors against Staphylococcus aureus, a highly contagious bacterial pathogen responsible for various diseases. Their mechanism involves inhibition of crucial bacterial proteins like DNA gyrase, topoisomerase IV, and others, highlighting their potential as broad-spectrum antibacterial agents against drug-resistant strains (Li & Zhang, 2021).
Optical Sensor Development Pyrimidine derivatives, including those with the 1,2,4-triazolo[1,5-a]pyrimidine structure, have found applications in the development of optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing applications, with extensive use in both biological and medicinal contexts. This utility underscores the versatility of pyrimidine-based compounds in creating sensitive and specific sensors for various applications (Jindal & Kaur, 2021).
Anti-Cancer Research Pyrimidine scaffolds, such as those in this compound, have shown promising anti-cancer properties. Research has highlighted the synthesis and medicinal aspects of pyrazolo[1,5-a]pyrimidine derivatives, exhibiting a broad range of activities against various cancer targets. These compounds have been explored for their potential in creating new drug-like candidates with anti-cancer properties, emphasizing the importance of structural-activity relationship studies to optimize their efficacy (Cherukupalli et al., 2017).
Optoelectronic Material Development Compounds with the pyrimidine core, including the this compound structure, are also integral in developing optoelectronic materials. They have been incorporated into π-extended conjugated systems for creating novel materials used in electronic devices, luminescent elements, and image sensors. The inclusion of pyrimidine and triazole fragments enhances the electronic properties of materials, making them suitable for a range of optoelectronic applications (Lipunova et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to exhibit numerous activities, including acting as inverse agonists and inhibitors for various proteins .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting growth and inducing apoptosis in certain cell lines .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biological context in which it is present.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
7-chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c1-3-4-6-5-7(10)14-8(11-6)12-9(13-14)15-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFQZMDAFKWPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=NN2C(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)


![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)